molecular formula C11H13ClN2 B6334472 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine CAS No. 682802-84-2

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine

Cat. No.: B6334472
CAS No.: 682802-84-2
M. Wt: 208.69 g/mol
InChI Key: UUCUKWNPBAJYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-1-methyl-1H-indole.

    Alkylation: The indole derivative undergoes alkylation with an appropriate ethylamine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chloro group.

Scientific Research Applications

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-1-methyl-1H-indol-3-yl)-ethylamine
  • 2-(5-Fluoro-1-methyl-1H-indol-3-yl)-ethylamine
  • 2-(5-Iodo-1-methyl-1H-indol-3-yl)-ethylamine

Uniqueness

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its bromo, fluoro, and iodo analogs. This uniqueness can be leveraged in specific synthetic and research applications where the chloro group provides distinct advantages.

Properties

IUPAC Name

2-(5-chloro-1-methylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCUKWNPBAJYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.